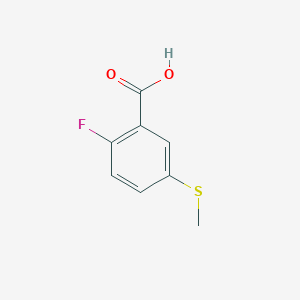

2-Fluoro-5-(methylthio)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUKYSZMWGKZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568253 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57318-98-6 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 5 Methylthio Benzoic Acid

Advanced Synthetic Routes to 2-Fluoro-5-(methylthio)benzoic Acid

The synthesis of this compound requires careful consideration of regioselectivity to ensure the correct placement of the fluoro, methylthio, and carboxyl groups on the benzene (B151609) ring.

Regioselective Synthesis Strategies

The preparation of 2-alkylthio substituted benzoic acids, including this compound, can be achieved through the displacement of a halogen at the 2-position with an alkyl mercaptan. google.com A common strategy involves the nucleophilic aromatic substitution of a suitable di-substituted benzoic acid derivative. For instance, a plausible route involves the reaction of a 2,5-dihalobenzoic acid with sodium thiomethoxide. The regioselectivity of this reaction is influenced by the nature of the halogens and the reaction conditions. The fluorine atom at the 2-position is generally a good leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing carboxylic acid group.

A typical synthetic approach may start from 2-fluoro-5-bromobenzoic acid. The bromine atom at the 5-position is susceptible to nucleophilic displacement by a thiol, such as sodium thiomethoxide, to introduce the methylthio group. The reaction is typically carried out in an aprotic polar solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures. The choice of base and solvent is crucial to facilitate the reaction and minimize side products.

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| 2-Fluoro-5-bromobenzoic acid | Sodium thiomethoxide (NaSMe) | N-Methylpyrrolidinone (NMP) | Elevated temperature | This compound | google.com |

Table 1: Plausible Regioselective Synthesis of this compound.

Exploration of Green Chemistry Principles in Synthesis

While specific green chemistry applications for the synthesis of this compound are not extensively documented in publicly available literature, general principles of green chemistry can be applied. These include the use of less hazardous solvents, minimizing waste by optimizing reaction efficiency, and employing catalytic methods. For instance, the development of catalytic systems that could facilitate the direct C-H functionalization of a fluorobenzoic acid to introduce the methylthio group would represent a significant advancement in green synthesis. Research into the use of more environmentally benign solvents and the development of efficient, cost-effective, and ecologically friendly synthetic processes are ongoing areas of interest in chemical synthesis. googleapis.com

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Carboxylic Acid Group Transformations

The primary transformations of the carboxylic acid group involve amidation, esterification, and anhydride (B1165640) formation, which are fundamental reactions in organic synthesis.

Amide bond formation is a crucial reaction in the synthesis of pharmaceuticals and other biologically active molecules. The conversion of this compound to its corresponding amides can be achieved by reacting it with an amine in the presence of a coupling reagent. These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. researchgate.net The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. For example, the coupling of a structurally related compound, 5-fluoro-2-methoxy-benzoic acid, with an amine has been documented in patent literature, suggesting that similar conditions would be applicable for the amidation of this compound. googleapis.com

| Amine | Coupling Reagent | Additive | Solvent | Product | Reference |

| Primary or Secondary Amine | EDC | HOBt | DMF | 2-Fluoro-5-(methylthio)benzamide derivative | researchgate.net |

| Amino Acid Ester | DCC | HOBt | DCM/DMF | N-(2-Fluoro-5-(methylthio)benzoyl)amino acid ester | researchgate.net |

Table 2: General Conditions for Amidation of this compound.

Esterification: The esterification of this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates, milder conditions are preferred. The use of dehydrating agents like DCC or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol, are common alternatives. A patent for the preparation of 2-alkylthio benzoic acid derivatives mentions the formation of esters from the corresponding benzoic acids. google.com

Anhydride Formation: Symmetric anhydrides of this compound can be prepared by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride or by reacting the corresponding acid chloride with the sodium salt of the benzoic acid. While specific examples for this compound are not readily found, these general methods are widely applicable to benzoic acid derivatives.

| Transformation | Reagent | Conditions | Product |

| Esterification (Fischer) | Alcohol, H₂SO₄ (catalytic) | Reflux | 2-Fluoro-5-(methylthio)benzoate ester |

| Esterification (DCC) | Alcohol, DCC, DMAP (catalytic) | Anhydrous solvent | 2-Fluoro-5-(methylthio)benzoate ester |

| Anhydride Formation | Acetic Anhydride | Heat | 2-Fluoro-5-(methylthio)benzoic anhydride |

Table 3: General Conditions for Esterification and Anhydride Formation.

Thioether Functional Group Modifications

The sulfur atom of the methylthio group is a key site for chemical modification, primarily through oxidation.

The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and, subsequently, to the sulfone. These transformations are significant as they modulate the electronic properties of the substituent, from weakly electron-donating (-SMe) to strongly electron-withdrawing (-SOMe and -SO₂Me). The choice of oxidant and reaction conditions determines the extent of oxidation.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂). For the full oxidation to the sulfone, stronger oxidizing agents or harsher conditions are typically required. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide are effective. Another widely used reagent for this transformation is 3-chloroperbenzoic acid (m-CPBA), where controlling the stoichiometry allows for selective formation of either the sulfoxide (one equivalent) or the sulfone (two or more equivalents). orgsyn.org

The oxidation of the sulfide (B99878) to the sulfone is a key step in the preparation of various reagents and building blocks in organic synthesis. orgsyn.org

Table 1: Representative Conditions for Thioether Oxidation This table presents typical conditions for the oxidation of aryl thioethers based on established chemical literature.

| Transformation | Reagent(s) | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|---|

| Sulfide to Sulfoxide | 1 eq. H₂O₂ | Acetic Acid | Room Temperature | 2-Fluoro-5-(methylsulfinyl)benzoic acid |

| Sulfide to Sulfoxide | 1 eq. m-CPBA | Dichloromethane | 0 °C to Room Temp | 2-Fluoro-5-(methylsulfinyl)benzoic acid |

| Sulfide to Sulfone | ≥2 eq. m-CPBA | Dichloromethane | Room Temperature | 2-Fluoro-5-(methylsulfonyl)benzoic acid |

| Sulfide to Sulfone | KMnO₄ | Acetic Acid/Water | Heat | 2-Fluoro-5-(methylsulfonyl)benzoic acid |

While oxidation is the most common transformation, the thioether group can participate in other reactions. The sulfur atom's lone pairs provide nucleophilic character, allowing it to act as a ligand for transition metals or to be involved in reactions such as the Pummerer rearrangement after initial oxidation to the sulfoxide. However, specific examples of thiol-mediated reactions for this compound itself are not extensively documented in mainstream literature.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene ring of this compound dictates the regiochemical outcome of aromatic substitution reactions.

-COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing nature. quora.com

-F (Fluoro): A deactivating, ortho, para-directing group. It deactivates the ring through induction but directs ortho and para through resonance.

-SMe (Methylthio): A weakly activating, ortho, para-directing group.

Conversely, the electron-deficient nature of the ring, enhanced by the electronegative fluorine atom, makes it a candidate for Nucleophilic Aromatic Substitution (S_N_Ar) . In S_N_Ar reactions, a nucleophile attacks the ring and displaces a leaving group. libretexts.org The fluorine atom can serve as the leaving group, and its displacement is facilitated by the presence of electron-withdrawing groups. For instance, amide derivatives of similar 2-fluorobenzoic acids can undergo intramolecular S_N_Ar to form cyclic structures like benzoxazepinones. ossila.com In polyfluoroarenes, S_N_Ar is a common reaction pathway for forming C-N, C-O, and C-S bonds, often proceeding under metal-free conditions with a suitable base. nih.gov

Cross-Coupling Reactions for Complex Molecular Architectures

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust and less reactive in these reactions, this compound can be derivatized to participate in such transformations. A common strategy is the introduction of a more reactive halide, such as iodine or bromine, onto the aromatic ring to serve as the coupling handle.

The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organohalide, is a powerful tool for creating biaryl structures. semanticscholar.org A halogenated derivative, such as 2-fluoro-5-iodo-3-(methylthio)benzoic acid, would be an excellent substrate for palladium-catalyzed Suzuki reactions. bldpharm.com These reactions are typically performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or precatalysts using advanced phosphine (B1218219) ligands like XPhos or RuPhos) and a base. researchgate.netrsc.org The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the synthesis of complex molecular frameworks. nih.govdntb.gov.ua

Table 2: Generalized Suzuki-Miyaura Coupling Scheme This table illustrates a potential Suzuki-Miyaura coupling reaction using a hypothetical halogenated derivative of the title compound.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent(s) | Product |

|---|---|---|---|---|---|

| 2-Fluoro-5-iodo-3-(methylthio)benzoic acid | Aryl-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/EtOH | 2-Fluoro-5-aryl-3-(methylthio)benzoic acid |

Other palladium-catalyzed reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could similarly be employed on halogenated derivatives of this compound to introduce alkenyl, alkynyl, and amino functionalities, respectively. semanticscholar.orgrsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Methylthio Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 2-Fluoro-5-(methylthio)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring are expected to exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and the fluorine atom.

The methylthio (-SCH₃) group will present as a singlet in the upfield region of the spectrum, typically around 2.5 ppm. The exact chemical shift is influenced by the electronic nature of the aromatic ring. The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

A detailed analysis of the aromatic proton signals, including their chemical shifts and coupling constants (J-values), allows for the precise assignment of each proton to its position on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -COOH | >10 | br s | - |

| Ar-H | 7.0 - 8.0 | m | - |

| -SCH₃ | ~2.5 | s | - |

Note: br s = broad singlet, s = singlet, m = multiplet. Predicted values are based on analogous compounds and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm.

The aromatic carbons will appear in the range of approximately 110-165 ppm. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon of the methylthio group (-SCH₃) will resonate at a higher field, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| C-F | 155 - 165 (d, ¹JCF) |

| Ar-C | 110 - 145 |

| -SCH₃ | 15 - 25 |

Note: d = doublet. Predicted values are based on analogous compounds and general NMR principles.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom.

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic effects of the substituents on the benzene ring. The signal may appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The magnitude of these coupling constants can provide further structural confirmation. The use of ¹⁹F NMR can be particularly advantageous in the analysis of complex mixtures containing fluorinated compounds. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, COSY would be used to confirm the connectivity between the aromatic protons, helping to trace the spin system around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the proton signal of the methylthio group will correlate with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the entire molecular structure. For example, HMBC correlations would be expected from the methylthio protons to the aromatic carbon at position 5 (C-5), and from the aromatic protons to the carbonyl carbon of the carboxylic acid group. These long-range correlations provide unambiguous evidence for the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. sigmaaldrich.com The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band, typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. researchgate.net

The C-F stretching vibration will result in a strong absorption in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-S stretching vibration of the methylthio group is generally weaker and can be found in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |

| Fluoro Group | C-F Stretch | 1000-1400 | Strong |

| Methylthio Group | C-S Stretch | 600-800 | Weak to Medium |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrational Modes

No publicly available Raman spectra for this compound could be located. This spectroscopic technique is crucial for identifying the vibrational modes of the molecule, offering insights into the stretching and bending of its various chemical bonds. Without this data, a discussion of its characteristic Raman shifts and their assignment to specific molecular motions is not possible.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, were not found in the searched literature. Mass spectrometry is essential for determining the compound's molecular weight and for deducing its structure through the analysis of fragment ions. The lack of this information precludes the creation of a data table of m/z values and their corresponding fragment assignments.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

There is no available X-ray crystallography data for this compound in open-access databases or scientific publications. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. Without these findings, a description of its solid-state molecular and crystal structure remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption spectrum of this compound is not available. UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores and conjugation. The absence of this data means that the characteristic absorption maxima (λmax) and the nature of the electronic transitions cannot be reported.

While information on related benzoic acid derivatives exists, the strict focus on this compound cannot be maintained without direct experimental evidence. Further research and experimental characterization of this compound are necessary before a comprehensive spectroscopic and structural article can be compiled.

Computational and Theoretical Studies of 2 Fluoro 5 Methylthio Benzoic Acid

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 2-Fluoro-5-(methylthio)benzoic acid.

There is no available data on the optimized geometry or conformational analysis of this compound from DFT calculations.

No predicted vibrational frequencies or simulated spectroscopic data for this compound have been reported in the scientific literature.

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic properties of this compound has not been documented.

There are no computational studies elucidating the reaction mechanisms or transition states involving this compound.

Quantum Chemical Calculations for Molecular Descriptors (e.g., Chemical Potential, Hardness)

No quantum chemical calculations for molecular descriptors such as chemical potential or hardness for this compound have been published.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

There is no information available from molecular modeling or dynamics simulations regarding the intermolecular interactions of this compound.

Applications in Medicinal Chemistry and Structure Activity Relationship Sar Studies

Role as a Core Scaffold in Drug Discovery and Development

The 2,5-substituted benzoic acid framework, exemplified by 2-Fluoro-5-(methylthio)benzoic acid, is a recognized scaffold in drug discovery. This structure provides a versatile platform for chemical functionalization, allowing medicinal chemists to systematically alter substituents to optimize biological activity and selectivity. nih.gov The fluorine atom at the 2-position and the methylthio group at the 5-position are critical starting points for creating libraries of derivative compounds. The carboxylic acid group is particularly important as it can form strong, essential hydrogen bonds with target proteins, such as the conserved arginine residue found in the binding groove of certain anti-apoptotic proteins. nih.govnih.gov This ability to serve as a foundational structure for generating new bioactive molecules makes it a significant tool in the development of new medicines. nih.gov

Design and Synthesis of Bioactive Derivatives Targeting Specific Biological Pathways

The design of bioactive derivatives based on the this compound scaffold is heavily guided by structure-activity relationship (SAR) studies and structural biology. nih.govnih.gov For instance, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid core was intelligently designed to replace a previously identified difuryl-triazine scaffold. nih.govnih.gov The design rationale was to replace one of the furan (B31954) rings with a carboxyl group to enhance the crucial hydrogen bond with an arginine residue (Arg263) in the target proteins. nih.govnih.gov

Synthesis of these derivatives involves multi-step organic reactions. The process often begins with the benzoic acid core, followed by the introduction of various functional groups at the 2- and 5-positions to explore their impact on binding affinity and selectivity. nih.govnih.gov SAR investigations systematically explore the contributions of these substituents. For example, studies have shown that deleting a phenethylthio substituent from the 5-position of a derivative led to a significant decrease in binding affinity for both Mcl-1 and Bfl-1, highlighting the importance of this group for potency. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been instrumental in developing inhibitors for several key enzyme families.

Kinase Inhibitors (e.g., Anti-Apoptotic Mcl-1 and Bfl-1 Proteins)

A prominent application of the 2,5-substituted benzoic acid scaffold is in the creation of dual inhibitors for Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-1 (Bfl-1), which are anti-apoptotic proteins often overexpressed in cancers. nih.govfao.orgnih.gov These proteins are validated therapeutic targets, and their inhibition can induce apoptosis (programmed cell death) in cancer cells. fao.orgresearchgate.net

Researchers designed a series of 2,5-substituted benzoic acid derivatives that demonstrated equipotent binding to both Mcl-1 and Bfl-1. nih.govnih.gov This dual-targeting capability is significant because cancer cells can develop resistance to inhibitors that target only a single anti-apoptotic protein. fao.org Through structure-based design, which included guidance from co-crystal structures, a lead compound was optimized, resulting in a derivative (compound 24) with a 15-fold improvement in binding affinity for both Mcl-1 and Bfl-1, while maintaining selectivity over other related proteins like Bcl-2 and Bcl-xL. nih.govnih.gov

| Compound | Modification | Mcl-1 Binding Affinity (Ki, nM) | Bfl-1 Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| Molecule 1 | Initial 2,5-substituted benzoic acid core | Equipotent | Equipotent | Selective over Bcl-2 and Bcl-xL |

| Compound 2 | Deletion of 5-phenethylthio substituent | >30-fold decrease | >60-fold decrease | N/A |

| Compound 24 | Optimized derivative | 100 | 100 | Appreciable selectivity over Bcl-2/Bcl-xL |

Influenza Neuraminidase Inhibitors

The broader class of benzoic acid derivatives has been investigated for its potential to inhibit influenza neuraminidase, a crucial enzyme for the release and spread of influenza viruses. nih.govmdpi.com While not this compound itself, related structures serve as proof of concept for the utility of the benzoic acid scaffold in this area.

One such derivative, termed NC-5, was identified through a cell-based screening approach and found to possess antiviral activity against multiple influenza A strains, including oseltamivir-resistant variants. nih.govfao.org NC-5 inhibits the neuraminidase activity of H1N1, H3N2, H5N1, and H7N9 subtypes. nih.gov Another study focused on the design of a different benzoic acid inhibitor, {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid}, which mimics the natural substrate (sialic acid) of the neuraminidase enzyme. nih.gov The design of this inhibitor used the benzoic acid portion to mimic the pyranose ring of sialic acid. nih.gov

| Compound | Target Virus Strains | Activity | EC50 (H1N1) |

|---|---|---|---|

| NC-5 | A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2), H1N1-H275Y (oseltamivir-resistant) | Inhibits neuraminidase activity and viral replication | 33.6 µM |

| Inhibitor 2 | A/tern/Australia/G70c/75 (N9) | Binds to neuraminidase active site | Low micromolar IC50 |

Histone Deacetylase (HDAC) Inhibitors

The benzoic acid scaffold has also been implicated in the inhibition of Histone Deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are targets for cancer therapy. nih.gov Studies have shown that naturally occurring benzoic acid derivatives can inhibit HDAC activity. nih.gov Specifically, research has focused on hydroxylated benzoic acids, such as protocatechuic acid and gallic acid. nih.gov The findings indicate that the number of free hydroxyl groups on the benzoic acid ring is important for potent HDAC inhibition. nih.gov While this research does not directly involve this compound, it establishes the potential of the fundamental benzoic acid structure as a starting point for designing HDAC inhibitors. nih.gov

Carbonic Anhydrase Inhibitors

Derivatives of this compound have been investigated as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing enzymes that play a crucial role in various physiological processes, including pH regulation and fluid balance. medchemexpress.com Inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and certain types of cancer. medchemexpress.comnih.gov

The design of selective CA inhibitors is a key area of research. For instance, a series of methyl 5-sulfamoyl-benzoates, which are structurally related to benzoic acid derivatives, have been designed to target the tumor-associated isoform CAIX. nih.gov One compound in this series demonstrated a remarkably high binding affinity for CAIX with a dissociation constant (Kd) of 0.12 nM and exhibited over 100-fold selectivity against other CA isozymes. nih.gov The primary sulfonamide group is a well-established zinc-binding functional group in CA inhibitors. nih.gov The structural framework provided by the benzoic acid scaffold allows for modifications that can enhance both potency and selectivity. nih.govresearchgate.net

Aldoketo Reductase Family 1 Member C3 (AKR1C3) Inhibitors

The aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme implicated in the progression of various cancers, including hepatocellular carcinoma and breast cancer. nih.govnih.gov It is involved in the biosynthesis of steroid hormones and prostaglandins (B1171923) that can promote tumor growth. nih.govnih.gov Consequently, AKR1C3 has emerged as a promising target for anticancer drug development.

Research has shown that inhibiting AKR1C3 can suppress the growth of cancer cell lines. nih.gov While specific studies focusing solely on this compound as a direct inhibitor of AKR1C3 are not extensively detailed in the provided results, the broader class of benzoic acid derivatives is under investigation for this purpose. The development of potent and selective AKR1C3 inhibitors is an active area of research, with compounds like indomethacin (B1671933) showing inhibitory effects. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

For example, the presence and position of the fluorine atom and the methylthio group significantly influence the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. researchgate.net SAR studies have been instrumental in optimizing the anti-sickling properties of other benzoic acid derivatives, demonstrating that small changes to the substituent groups can lead to substantial differences in activity. researchgate.net

Application of Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. In the context of the targets for this compound derivatives, such as carbonic anhydrases and AKR1C3, SBDD plays a pivotal role.

For instance, the X-ray crystallographic structure of a compound bound to CAIX has provided valuable insights into the structural basis for its high affinity and selectivity. nih.gov This information allows medicinal chemists to rationally design new derivatives with improved properties. By understanding the binding pocket of the target enzyme, researchers can modify the lead compound to enhance interactions, improve pharmacokinetic properties, and reduce off-target effects.

Therapeutic Potential in Disease Models

Anticancer Research Applications

The potential of this compound and its derivatives in anticancer research is a significant area of interest. Benzoic acid derivatives, in general, have been shown to retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC). nih.gov Some derivatives induce apoptosis in cancer cells by activating caspases. nih.gov

Specifically, derivatives of 2-Fluoro-5-methylbenzoic acid have been used in the synthesis of benzoxazepinones, which are potent and selective kinase inhibitors. ossila.com Kinase inhibition is a well-established strategy in cancer therapy. Furthermore, the development of inhibitors for targets like CAIX and AKR1C3, as discussed earlier, directly contributes to the anticancer potential of this class of compounds. nih.govnih.gov For example, 3-arylisoquinolinones synthesized from 5-Fluoro-2-methylbenzoic acid exhibit antiproliferative activity against cancer cells by disrupting tubulin polymerization. ossila.com

Chronic Pain Management Research

Derivatives of fluorinated benzoic acids have also shown promise in the management of chronic pain. One notable example is the use of 2-Fluoro-5-methylbenzoic acid in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1). ossila.com The resulting compound demonstrated an inhibitory concentration against AC1 of 0.54 μM. ossila.com

Another related compound, flusalazine, which is a derivative of benzoic acid, has demonstrated significant analgesic effects in animal models of pain. nih.govnih.gov It is believed to work through a dual mechanism of anti-inflammatory action and free radical scavenging. nih.gov These findings suggest that the benzoic acid scaffold is a valuable starting point for the development of novel analgesics for chronic pain management. nih.gov

Antitubercular Activity Research

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the antitubercular activity of This compound . Consequently, there are no available data, such as detailed research findings or data tables, to report on its efficacy against Mycobacterium tuberculosis or to discuss its structure-activity relationship (SAR) in this context.

While the broader class of substituted benzoic acids and their derivatives, such as benzothiazinones, have been investigated for antitubercular properties, research specifically evaluating the 2-fluoro-5-(methylthio) substitution pattern on the benzoic acid scaffold for this biological activity appears to be absent from the public domain. Therefore, no information on its potential as an antitubercular agent can be provided.

Advanced Research Applications and Future Perspectives

Use as a Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

2-Fluoro-5-(methylthio)benzoic acid serves as a crucial intermediate in the synthesis of a variety of agrochemicals and specialty chemicals. The presence of the fluorine atom and the methylthio group can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final products. Fluorine-containing compounds are of particular interest in the agrochemical industry due to their enhanced efficacy.

The synthesis of complex molecules often relies on the strategic use of functionalized precursors. For instance, fluorobenzoic acid derivatives are key intermediates in the production of various pharmaceuticals and agrochemicals. google.comgoogle.com The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted herbicides, fungicides, and insecticides. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as esterification or amidation, to generate a diverse range of derivatives.

The development of new specialty chemicals, including performance polymers and materials with unique electronic properties, can also benefit from the incorporation of this fluorinated benzoic acid derivative. The combination of the electron-withdrawing fluorine atom and the sulfur-containing methylthio group can be exploited to fine-tune the electronic and physical characteristics of these materials.

Development of Advanced Analytical Methods for Detection and Quantification

The increasing use of fluorinated compounds necessitates the development of sensitive and robust analytical methods for their detection and quantification in various environmental and biological matrices. Several advanced analytical techniques are well-suited for the analysis of this compound and its derivatives.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the analysis of fluorinated benzoic acids. researchgate.netnih.govekb.eg Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the direct determination of these compounds in complex samples like groundwater with detection limits in the microgram per liter range. nih.gov For trace analysis in matrices such as oil reservoir waters, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully employed, achieving detection limits in the nanogram per milliliter range. researchgate.net

Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate and purify fluorinated benzoic acids from aqueous samples prior to chromatographic analysis. researchgate.net The development of novel SPE sorbents and optimized extraction protocols continues to improve the recovery and reproducibility of these methods.

Table 1: Advanced Analytical Methods for Fluorinated Benzoic Acids

| Analytical Technique | Sample Matrix | Typical Detection Limit | Reference |

| GC-MS | Water | 6-44 ng/L | researchgate.net |

| LC-MS/MS | Groundwater | 1 µg/L | nih.gov |

| UHPLC-MS/MS | Oil Reservoir Water | 0.05-50 ng/mL | researchgate.net |

| HPLC | Pharmaceutical Raw Material | Not Specified | ekb.eg |

Emerging Synthetic Strategies for Analogues and Libraries

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and for the development of new compounds with optimized properties. Several emerging synthetic strategies are being explored for the efficient and versatile synthesis of substituted benzoic acids and their derivatives.

One promising approach is the use of nucleophilic fluorination reactions to introduce the fluorine atom at a late stage in the synthesis. For example, the synthesis of 2-[¹⁸F]fluoro-5-nitrobenzoic acid has been achieved through the nucleophilic fluorination of a corresponding precursor, highlighting a potential route for the synthesis of radiolabeled analogues for use in techniques like positron emission tomography (PET). arkat-usa.org

Furthermore, the development of synthetic routes to various derivatives of fluorobenzoic acids, such as the synthesis of new derivatives of 4-fluorobenzoic acid, provides a template for creating a library of analogues of this compound. researchgate.neteurjchem.com These strategies often involve the modification of the carboxylic acid group or substitution at other positions on the aromatic ring to generate a diverse set of compounds for further screening and evaluation.

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The principles of combinatorial chemistry, which involve the rapid synthesis of large libraries of compounds, are central to modern drug discovery. wikipedia.orgyoutube.comnih.gov Substituted benzoic acids are valuable scaffolds in the construction of these libraries due to their synthetic tractability and their presence in many biologically active molecules. acs.orgresearchgate.net

This compound can be readily integrated into combinatorial synthesis workflows. The carboxylic acid functionality allows for its attachment to a solid support, a common strategy in solid-phase synthesis. acs.org From this solid-supported intermediate, a wide array of building blocks can be introduced to generate a library of diverse compounds.

High-throughput screening (HTS) is then employed to rapidly assess the biological activity of the synthesized library against a specific target. youtube.com The unique substitution pattern of this compound can lead to the discovery of novel hit compounds with potential therapeutic applications. The fluorine and methylthio groups can interact with biological targets in specific ways, potentially leading to improved potency and selectivity.

Patent Landscape Analysis for Novel Applications and Synthesis Methods

An analysis of the patent landscape reveals a significant interest in the synthesis and application of fluorinated benzoic acid derivatives. Patents in this area often focus on novel synthetic methods that are scalable and cost-effective, as well as the use of these compounds as key intermediates in the production of high-value products like pharmaceuticals and agrochemicals. google.comgoogle.com

For instance, patents describe methods for the preparation of 4-amino-2-fluorobenzoic acid, highlighting the industrial importance of aminofluorobenzoic acids as drug intermediates. google.com Similarly, patents detailing the synthesis of compounds like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester underscore the ongoing research into new functionalized fluorinated building blocks for various applications. google.com

While patents specifically claiming this compound may be limited, the broader patent activity surrounding fluorobenzoic acids indicates a strong potential for future intellectual property related to its novel synthesis methods and its application in the development of new agrochemicals, pharmaceuticals, and specialty materials. Researchers and companies that can develop efficient synthetic routes to this compound and identify unique applications for its derivatives will be well-positioned to secure patent protection for their innovations.

Q & A

Q. What are the key synthetic strategies for introducing the methylthio group at the 5-position of 2-fluoro-substituted benzoic acid derivatives?

- Methodological Answer : The methylthio (-SMe) group can be introduced via nucleophilic substitution or thiolation reactions. For example:

- Step 1 : Start with 2-fluoro-5-nitrobenzoic acid. Reduce the nitro group to an amine, then convert it to a thiol intermediate via diazotization and reaction with NaSH .

- Step 2 : Methylate the thiol group using methyl iodide (CH₃I) in basic conditions (e.g., NaOH) to yield the methylthio substituent .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Q. How can the solubility of 2-fluoro-5-(methylthio)benzoic acid be optimized for biological assays?

- Methodological Answer : Solubility in aqueous buffers is limited due to the hydrophobic methylthio group. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) or ethanol for stock solutions.

- pH adjustment : Deprotonate the carboxylic acid at pH > 7 (e.g., sodium bicarbonate buffer) to enhance water solubility .

- Data Validation : Compare solubility profiles using UV-Vis spectroscopy (λ = 260 nm) in varying solvent systems .

Advanced Research Questions

Q. How do electronic effects of the methylthio group influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The methylthio group is electron-donating (+M effect), which activates the aromatic ring toward electrophilic substitution but may deactivate the carboxylic acid for amide coupling.

- Experimental Design :

Compare coupling efficiency (e.g., EDC/HOBt-mediated amidation) with analogs like 2-fluoro-5-methoxybenzoic acid (electron-donating) and 2-fluoro-5-trifluoromethylbenzoic acid (electron-withdrawing). - Data Analysis : Monitor reaction yields (HPLC) and characterize products via ¹⁹F NMR to assess electronic effects on reaction kinetics .

Q. What analytical techniques are most effective for resolving structural ambiguities in methylthio-substituted benzoic acid derivatives?

- Methodological Answer : Use a combination of:

- ¹H-¹³C HMBC NMR : To confirm methylthio group connectivity via long-range coupling between SMe protons and C-5.

- LC-MS/MS : Detect potential oxidation byproducts (e.g., sulfoxide/sulfone) with m/z shifts of +16/+32 .

- X-ray crystallography : Resolve regiochemical ambiguities in crystalline derivatives (e.g., salt forms with triethylamine) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the methylthio group under acidic conditions. How can this be resolved experimentally?

- Methodological Answer :

- Controlled Stability Study :

- Condition 1 : Reflux in 1M HCl (pH 1) for 24h.

- Condition 2 : Stir in pH 4 buffer (simulating biological assays).

- Analysis : Monitor degradation via LC-MS. Methylthio oxidation to sulfoxide (m/z +16) occurs >pH 3, while hydrolysis is negligible below pH 5 .

- Resolution : Use buffered solutions (pH 4–6) for assays to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.